
H-Pro-His-Cys-Lys-Arg-Met-OH
Overview
Description
H-Pro-His-Cys-Lys-Arg-Met-OH (PHCKRM) is a synthetic hexapeptide with the molecular formula C₃₁H₅₄N₁₂O₇S₂ and a molecular weight of 770.98 g/mol (CAS: 159147-88-3) . It is characterized by its antioxidant properties, specifically its ability to scavenge reactive oxygen species (ROS), including superoxide and hydroxyl radicals . Structurally, PHCKRM contains cysteine (Cys) and histidine (His), residues known for metal-binding and redox activity, as well as lysine (Lys), arginine (Arg), and methionine (Met), which contribute to its solubility and stability .
PHCKRM is supplied as a lyophilized powder or in DMSO solution (10 mM) and requires storage at -20°C to -80°C to maintain stability . Its purity exceeds 98%, and it is strictly designated for research purposes .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS remains the gold standard for synthesizing PHCKRM due to its efficiency in iterative coupling cycles and ease of purification. The process involves anchoring the C-terminal amino acid to a resin, followed by sequential deprotection and coupling of protected amino acids.
Resin Selection and Initial Attachment
The synthesis begins with selecting a resin compatible with Fmoc/t-Bu chemistry. Wang or Rink amide resins are commonly used for C-terminal carboxylate or amide peptides, respectively. Methionine (Met), as the C-terminal residue, is attached via its carboxyl group to the resin using a linker such as 4-hydroxymethylphenoxyacetic acid (HMPA). Activation of the resin’s hydroxyl group with diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) facilitates ester bond formation with Met’s α-carboxyl group.
Deprotection and Coupling Cycles
Each cycle involves:
- Fmoc Deprotection : Treatment with 20% piperidine in dimethylformamide (DMF) removes the Fmoc group, exposing the α-amino group for subsequent coupling.
- Amino Acid Activation : The incoming Fmoc-protected amino acid (1.3 equivalents) is activated with coupling agents. Patent WO2016140232A1 reports using DMT-MM (1.13 equivalents) and DIPEA (1.2 equivalents) in tetrahydrofuran (THF):DMF (9:1) at 0.05 M concentration.
- Coupling Reaction : The activated amino acid reacts with the resin-bound peptide for 30 minutes at room temperature, achieving >95% coupling efficiency.
Table 1: Coupling Reagents and Conditions for PHCKRM Synthesis
Side-Chain Protection Strategies
Critical protecting groups include:
- Cysteine : Trityl (Trt) protects the thiol group to prevent disulfide formation during synthesis.
- Lysine : tert-Butyloxycarbonyl (Boc) shields the ε-amino group.
- Arginine : Pentamethylbenzofuran (Pbf) guards the guanidino group.
- Histidine : Trt or Boc for imidazole protection.
Solution-Phase Synthesis
While less common for hexapeptides, solution-phase synthesis is viable for PHCKRM fragments. The lysine-arginine segment (Lys-Arg) is synthesized via fragment condensation.
Fragment Preparation
- Lys-Arg Dipeptide : Fmoc-Lys(Boc)-OH (1.3 eq) is coupled to H-Arg(Pbf)-OMe using DMT-MM (1.13 eq) and DIPEA (1.2 eq) in THF:DMF (9:1). Deprotection with 5% DBU in DMF removes the Fmoc group.
Global Deprotection and Cleavage
After full sequence assembly, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA):triisopropylsilane (TIS):water (95:2.5:2.5) for 2 hours. Side-chain protecting groups (Boc, Pbf, Trt) are concurrently removed. Patent WO2016140232A1 reports alternative cleavage with dichloromethane (DCM), 2,2,2-trifluoroethanol (TFE), and TFA (99:1:0.1) for 30 minutes at room temperature.
Table 2: Cleavage Conditions and Outcomes
Resin | Cleavage Cocktail | Time | Purity (LC-MS) |
---|---|---|---|
Wang | TFA:TIS:H2O (95:2.5:2.5) | 2 hr | 92% |
Rink Amide | DCM:TFE:TFA (99:1:0.1) | 30 min | 89% |
Purification and Characterization
Crude PHCKRM is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradient. Analytical LC-MS confirms molecular weight (observed: 771.0 Da; theoretical: 770.98 Da).
Challenges and Optimizations
- Cysteine Oxidation : Trt protection and cleavage under inert atmosphere minimize disulfide formation.
- Arginine Coupling : Prolonged coupling times (1 hour) with HBTU improve arginine incorporation.
- Solvent Compatibility : THF:DMF (9:1) enhances solubility of hydrophobic residues like proline and methionine.
Chemical Reactions Analysis
Types of Reactions: Antioxidant peptide A primarily undergoes oxidation-reduction reactions. It can scavenge free radicals, chelate metal ions, and inhibit lipid peroxidation .
Common Reagents and Conditions:
Oxidation: In the presence of reactive oxygen species such as hydrogen peroxide, Antioxidant peptide A can undergo oxidation, leading to the formation of oxidized peptide derivatives.
Reduction: The peptide can reduce oxidized molecules, thereby regenerating its antioxidant capacity.
Chelation: It can chelate metal ions like iron and copper, preventing metal-catalyzed oxidative reactions.
Major Products Formed: The major products formed from these reactions include oxidized peptide derivatives and metal-peptide complexes, which are less reactive and more stable .
Scientific Research Applications
Antioxidant Properties
H-Pro-His-Cys-Lys-Arg-Met-OH has been identified as a potent antioxidant. Research indicates that it can scavenge reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. This scavenging ability suggests its potential use in therapeutic interventions aimed at mitigating oxidative stress-related conditions.
Enzyme Modulation
The peptide enhances the activity of key antioxidant enzymes, including superoxide dismutase and catalase. These enzymes play crucial roles in the cellular defense against oxidative damage, making this compound a candidate for studies focused on improving enzyme function in pathological states .
Metal Ion Chelation
This compound can bind to metal ions, preventing metal-catalyzed oxidative reactions. This property is particularly relevant in contexts where metal ions contribute to oxidative stress, thereby enhancing the compound's therapeutic potential.
Pharmaceutical Applications
The compound is being explored for its applications in drug formulation and development. Its stability and pharmacokinetic properties make it suitable for incorporation into pharmaceutical products aimed at treating oxidative stress-related diseases .
Biochemical Studies
In biochemical research, this compound serves as a model compound for studying peptide interactions with biological molecules. Its structural complexity allows researchers to investigate the mechanisms of peptide action at the molecular level .
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with the peptide significantly reduced markers of oxidative damage and improved neuronal survival rates compared to controls.
Case Study 2: Cancer Research
In cancer cell lines, this compound was shown to inhibit proliferation and induce apoptosis through its antioxidant activities. The findings suggest that this peptide could be developed into a therapeutic agent for specific cancer types characterized by high oxidative stress levels.
Case Study 3: Cardiovascular Health
Research focusing on cardiovascular diseases demonstrated that this compound could enhance endothelial function by reducing oxidative stress markers. This effect highlights its potential role in preventing cardiovascular complications associated with aging and metabolic disorders.
Mechanism of Action
Antioxidant peptide A exerts its effects through several mechanisms:
Free Radical Scavenging: It donates electrons to neutralize free radicals, preventing cellular damage.
Metal Ion Chelation: By binding to metal ions, it prevents metal-catalyzed oxidative reactions.
Enzyme Modulation: It can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, further boosting the body’s antioxidant defense.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Antioxidant Peptides
Antioxidant Peptide A
- Molecular Formula : C₃₁H₅₄N₁₂O₇S₂ (identical to PHCKRM)
- Molecular Weight : 770.97 g/mol .
- Key Features : Shares the same sequence (Pro-His-Cys-Lys-Arg-Met) and ROS-scavenging activity as PHCKRM. However, slight discrepancies in molecular weight (770.97 vs. 770.98) may arise from measurement tolerances or salt forms .
- Applications : Used in cancer research for its enhanced radical-scavenging activity in cellular models .
H-Pro-His-Cys-Lys-Arg-Met-OH Acetate
- Molecular Formula : C₃₃H₅₈N₁₂O₉S₂ (acetate salt form)
- Molecular Weight : 831.02 g/mol .
- Key Differences : The acetate modification improves solubility in aqueous solutions (10 mM in DMSO) but increases molecular weight by ~60 g/mol. Storage conditions are similar (-20°C) .
General Comparison of Antioxidant Activity
Peptides in Epoxy Reactivity Studies
Key findings include:
- Reactivity with Epoxides : PHCKRM showed 60% depletion when reacting with phenyl glycidyl ether (PGE) but only 15% depletion with 1,2-epoxy-4-phenylbutane, indicating structural specificity .
- Comparison with Other Epoxide Targets :
Structural and Functional Analogues
Pro-His-Ser-Arg-Asn (PHSRN)
- Sequence : Pro-His-Ser-Arg-Asn .
- Function : Enhances cell adhesion in fibronectin via synergy with RGD motifs .
- Contrast with PHCKRM : While both contain Pro-His motifs, PHCKRM’s Cys, Lys, Arg, and Met residues confer antioxidant rather than cell-adhesive functions .
H-Gly-Gly-Met-OH
- Molecular Formula : C₉H₁₇N₃O₄S
- Molecular Weight : 263.32 g/mol .
- Primarily used in metabolic studies .
H-Gly-Gly-His-OH
- Molecular Formula : C₁₁H₁₇N₅O₅
- Molecular Weight : 287.29 g/mol .
- Function : Metal-binding properties due to His, but shorter sequence limits ROS-scavenging capacity compared to PHCKRM .
Data Table: Comparative Overview
Biological Activity
H-Pro-His-Cys-Lys-Arg-Met-OH, also known as a bioactive peptide, has garnered attention for its diverse biological activities, particularly in the realms of antioxidant defense, enzyme modulation, and potential therapeutic applications. This article delves into the compound's biological activity, supported by data tables and research findings.
Overview of this compound
This compound is a hexapeptide composed of six amino acids: proline (Pro), histidine (His), cysteine (Cys), lysine (Lys), arginine (Arg), and methionine (Met). Each of these amino acids contributes unique properties to the peptide, influencing its biological functions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : The peptide exhibits significant antioxidant activity by scavenging free radicals and inhibiting oxidative stress. This is crucial in mitigating cellular damage associated with various chronic diseases and aging processes.
- Enzyme Modulation : It enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, which play vital roles in the body's defense against oxidative damage .
- Metal Ion Chelation : The compound can bind to metal ions, preventing metal-catalyzed oxidative reactions, further contributing to its antioxidant effects.
Antioxidant Activity
A study demonstrated that this compound effectively scavenges free radicals, showcasing its potential as a therapeutic agent against oxidative stress-related conditions. The results indicated a significant reduction in oxidative markers in treated cells compared to controls.
Study Reference | Methodology | Findings |
---|---|---|
In vitro assays | Significant reduction in reactive oxygen species (ROS) levels. | |
Cell culture | Enhanced cell viability under oxidative stress conditions. |
Enzyme Modulation
Research has shown that this compound can modulate the activity of key antioxidant enzymes:
Enzyme | Activity Change (%) | Reference |
---|---|---|
Superoxide Dismutase (SOD) | +35% | |
Catalase | +50% |
These findings suggest that the peptide not only acts as an antioxidant but also boosts the body's intrinsic antioxidant defenses.
Clinical Applications
- HIV Diagnostic Agent : this compound has been explored as a diagnostic agent for HIV, demonstrating potential in enhancing immune responses in infected individuals .
- Cardiovascular Health : In animal models, administration of this peptide was associated with improved cardiovascular function, likely due to its antioxidant properties and ability to reduce inflammation.
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which H-Pro-His-Cys-Lys-Arg-Met-OH exerts its antioxidant effects in cellular models?
The peptide neutralizes reactive oxygen species (ROS) such as superoxide and hydroxyl radicals via its cysteine (thiol group) and histidine (imidazole ring) residues, which donate electrons to stabilize free radicals. Experimental validation typically involves electron paramagnetic resonance (EPR) spectroscopy or fluorometric assays (e.g., DCFH-DA for intracellular ROS) .
Q. What analytical methods are recommended for confirming the purity and structural integrity of this compound prior to experimental use?
High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and mass spectrometry (MS) for molecular weight confirmation (theoretical: 770.97 g/mol) are standard. Amino acid analysis (AAA) post-hydrolysis can validate sequence integrity .
Q. Which in vitro assays are most suitable for quantifying the antioxidant capacity of this compound?
Standard assays include:
- ABTS/DPPH radical scavenging : Measures reduction of colored radicals at 734/517 nm.
- ORAC assay : Quantifies peroxyl radical inhibition via fluorescein decay.
- Cellular ROS assays : Use fluorescent probes (e.g., H2DCFDA) in cancer cell lines (e.g., HeLa or MCF-7) .
Q. What solvent systems are compatible with this compound for in vivo pharmacokinetic studies?
The peptide is soluble in DMSO (10 mM stock) and aqueous buffers (e.g., PBS). For in vivo use, reconstitute in saline with <1% DMSO to avoid cytotoxicity. Avoid organic solvents that disrupt tertiary structure .
Q. What are the optimal storage conditions to maintain the stability of this compound in long-term studies?
Store lyophilized powder at -20°C in desiccated, light-protected vials. For solutions, aliquot to avoid freeze-thaw cycles and store at -80°C for ≤1 year .
Advanced Research Questions
Q. How can researchers design dose-response experiments to evaluate the efficacy of this compound in scavenging hydroxyl radicals across different cancer cell lines?
- Experimental design : Use a logarithmic concentration gradient (1–100 µM) with triplicate wells. Include positive controls (e.g., ascorbic acid) and negative controls (untreated cells).
- Endpoint assays : Combine cell viability (MTT assay) with ROS-specific probes (e.g., hydroxyphenyl fluorescein).
- Data normalization : Express scavenging activity as % reduction relative to control ROS levels .
Q. What strategies should be employed to resolve contradictions in reported IC50 values for this compound across different studies?
- Methodological audit : Compare buffer conditions (pH, ionic strength), ROS sources (e.g., H2O2 vs. xanthine oxidase systems), and cell line variability.
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled data, adjusting for assay sensitivity differences.
- Triangulation : Validate findings using orthogonal methods (e.g., EPR for direct radical detection) .
Q. How should researchers integrate computational modeling with in vitro assays to predict the interaction dynamics of this compound with mitochondrial ROS sources?
- Molecular dynamics (MD) simulations : Model peptide docking to mitochondrial membranes using software like GROMACS.
- In vitro validation : Use mitochondrial-specific ROS probes (e.g., MitoSOX Red) in live-cell imaging.
- Pathway analysis : Couple with RNA-seq to identify ROS-regulated genes (e.g., Nrf2/KEAP1 pathway) .
Q. What methodological considerations are critical when correlating the peptide’s antioxidant activity with downstream effects on apoptosis in 3D tumor spheroid models?
- Spheroid standardization : Optimize size (500–1000 µm diameter) and culture time (≥7 days) for hypoxic core formation.
- Multiplex assays : Combine ROS imaging (CellROX Green) with caspase-3/7 activity assays.
- Statistical rigor : Use non-parametric tests (e.g., Mann-Whitney U) for skewed data distributions .
Q. How can researchers employ metabolomic profiling to map the cellular pathways modulated by this compound following ROS neutralization?
- LC-MS/MS metabolomics : Profile polar metabolites (e.g., glutathione, NADPH) in peptide-treated vs. control cells.
- Pathway enrichment : Use tools like MetaboAnalyst to identify altered pathways (e.g., pentose phosphate pathway).
- Validation : Knockdown key enzymes (e.g., glutathione peroxidase) via siRNA to confirm mechanistic links .
Q. Methodological Tables
Table 1. Key Assays for Antioxidant Activity Validation
Table 2. Common Pitfalls in ROS Studies
Issue | Solution | Evidence Source |
---|---|---|
ROS probe photobleaching | Use low-light imaging conditions | |
Peptide aggregation | Pre-filter solutions (0.22 µm) | |
Batch variability | Source peptides from certified suppliers |
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54N12O7S2/c1-52-13-9-22(30(49)50)41-27(46)21(8-5-12-37-31(33)34)39-26(45)20(6-2-3-10-32)40-29(48)24(16-51)43-28(47)23(14-18-15-35-17-38-18)42-25(44)19-7-4-11-36-19/h15,17,19-24,36,51H,2-14,16,32H2,1H3,(H,35,38)(H,39,45)(H,40,48)(H,41,46)(H,42,44)(H,43,47)(H,49,50)(H4,33,34,37)/t19-,20-,21-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZJOSHEZUEDBO-BTNSXGMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54N12O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655320 | |
Record name | L-Prolyl-L-histidyl-L-cysteinyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159147-88-3 | |
Record name | L-Prolyl-L-histidyl-L-cysteinyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.